Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate
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Overview
Description
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings . They are of prime importance due to their extensive therapeutic uses .
Molecular Structure Analysis
The compound’s structure includes a [1,2,4]triazolo[4,3-b]pyridazine core, a methoxy group, and a carbamoyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate have been synthesized and analyzed for their structural characteristics. The synthesis of these compounds often involves multi-step reactions, starting from basic heterocyclic frameworks and leading to complex structures with potential biological activities. For example, the synthesis of pyridazine analogs has demonstrated pharmaceutical importance, with specific compounds synthesized for their structural and functional analysis (Sallam et al., 2021).
Potential Biological Activities
Research on compounds within the triazolo[4,3-b]pyridazin domain has revealed a range of biological activities, making them subjects of interest in medicinal chemistry and drug design. The antimicrobial activities of some newly synthesized compounds have been explored, showing moderate to good activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, the antileukemic activity of certain derivatives has been reported, highlighting the therapeutic potential of these compounds in treating specific types of cancer (Anderson et al., 1988).
Molecular Docking and Theoretical Studies
Molecular docking and Density Functional Theory (DFT) calculations have been applied to understand the interaction mechanisms and stability of these compounds when bound to biological targets. These theoretical studies help in predicting the biological activity and potential therapeutic applications of the compounds. For instance, spectral, DFT/B3LYP, and molecular docking analyses on related compounds have provided insights into their interaction with specific proteins, suggesting their role as inhibitors in cancer treatment (Sert et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Based on the structural similarity to known cdk2 inhibitors, it can be hypothesized that this compound may interact with cdk2, leading to inhibition of the enzyme’s activity . This interaction could potentially disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the potential targeting of CDK2 . CDK2 is involved in the transition from the G1 phase to the S phase of the cell cycle . Inhibition of CDK2 can lead to cell cycle arrest, preventing the replication of DNA and the division of cells .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve alterations in cell cycle progression, potentially leading to cell cycle arrest . This could result in the inhibition of cell proliferation, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
They can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Metabolic Pathways
The specific metabolic pathways that Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is involved in are not currently known. Triazole compounds are known to interact with a variety of enzymes and cofactors .
Properties
IUPAC Name |
methyl 4-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-24-14-8-7-12-18-19-13(21(12)20-14)9-17-15(22)10-3-5-11(6-4-10)16(23)25-2/h3-8H,9H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNKTWYPSFCEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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